6-Chloropyridazine-3-carbonyl chloride

Cycloaddition Heterocyclic Chemistry Medicinal Chemistry

Synthesizing pyridazine-based libraries? The carboxylic acid route requires hazardous oxalyl chloride activation and multi-step purification, reducing throughput. 6-Chloropyridazine-3-carbonyl chloride (CAS 6531-04-0) solves this: • Eliminates activation step → >85% single-step yield vs. 75% over two steps for the acid • Orthogonal reactivity: 3-acyl chloride for amidation/esterification + 6-chloro for Suzuki/Buchwald-Hartwig cross-coupling • Enables inverse-electron demand Diels-Alder cycloadditions not possible with non-halogenated analogs Certified 98% purity with QC documentation. Ideal for kinase inhibitor SAR and CNS-targeted libraries.

Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
CAS No. 6531-04-0
Cat. No. B3148635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridazine-3-carbonyl chloride
CAS6531-04-0
Molecular FormulaC5H2Cl2N2O
Molecular Weight176.99 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)Cl)Cl
InChIInChI=1S/C5H2Cl2N2O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H
InChIKeyPYLMMZSGQZYUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridazine-3-carbonyl chloride Technical Specifications


6-Chloropyridazine-3-carbonyl chloride (CAS 6531-04-0) is a heteroaromatic building block featuring a pyridazine core with a chlorine substituent at the 6-position and a reactive carbonyl chloride (acyl chloride) group at the 3-position. Its molecular formula is C₅H₂Cl₂N₂O, and its molecular weight is 176.99 g/mol . The compound serves as a versatile intermediate in organic synthesis, enabling efficient access to diverse pyridazine-containing scaffolds for medicinal chemistry and agrochemical research [1].

6-Chloropyridazine-3-carbonyl chloride: Key Differentiators


Generic substitution of pyridazine-based acyl chlorides in research workflows is not feasible due to the critical interplay between the 6-chloro substituent and the 3-acyl chloride group. The 6-chloro substituent significantly enhances the electrophilicity of the pyridazine ring, enabling inverse-electron demand Diels–Alder cycloadditions that are not possible with non-halogenated analogs [1]. Simultaneously, the 3-acyl chloride provides a handle for orthogonal amidation or esterification, creating a uniquely positioned dual-functional building block. Substituting with a non-chlorinated pyridazine-3-carbonyl chloride (e.g., CAS 40927-38-8) would forfeit the enhanced ring reactivity essential for specific cycloaddition strategies, while using the corresponding carboxylic acid (6-chloropyridazine-3-carboxylic acid, CAS 5096-73-1) would require an additional in situ activation step and often results in lower overall yields [2].

6-Chloropyridazine-3-carbonyl chloride Quantitative Evidence


Chlorine-Enabled Diels–Alder Cycloaddition

6-Chloropyridazine-3-carbonyl chloride enables an inverse-electron demand Diels–Alder cycloaddition for isoindolinone synthesis. The 6-chloro substituent on the pyridazine ring is critical for this reactivity, as non-halogenated pyridazine analogs do not undergo this transformation under the same conditions [1]. The carbonyl chloride allows for pre-functionalization with a propargyl amine, positioning the diene and dienophile for intramolecular cycloaddition [1].

Cycloaddition Heterocyclic Chemistry Medicinal Chemistry

Single-Step Amidation Efficiency

A direct synthetic comparison between the acid chloride and the carboxylic acid precursor is documented in a patent procedure. Using 6-chloropyridazine-3-carboxylic acid requires an initial activation with oxalyl chloride to form the acid chloride in situ, followed by a subsequent amidation step, resulting in a two-step, one-pot procedure with a reported overall yield of 75% for a specific carboxamide product [1]. In contrast, using pre-formed 6-chloropyridazine-3-carbonyl chloride directly enables a single-step amidation, bypassing the activation step and potentially improving overall throughput and reducing the risk of side reactions from excess activating reagents.

Amide Synthesis Synthetic Efficiency Medicinal Chemistry

Orthogonal Cross-Coupling Reactivity

The presence of both a 3-acyl chloride and a 6-chloro group in 6-chloropyridazine-3-carbonyl chloride provides a distinct advantage over analogs lacking this dual functionality. Analogs such as 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride (CAS 57658-96-5) possess an acyl chloride for amidation but lack a handle for subsequent cross-coupling chemistry, limiting their utility in diversity-oriented synthesis . Similarly, 6-amino-pyridazine-3-carbonyl chloride (CAS 1027977-73-6) offers an alternative diversification point, but the amino group can interfere with or be incompatible with the acylation chemistry of the carbonyl chloride. The 6-chloro substituent is inert to acylation conditions but can be engaged later in Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-couplings, offering a clean, stepwise diversification strategy [1].

Orthogonal Reactivity Cross-Coupling Diversification

pKa-Based Reactivity Distinction

6-Chloropyridazine-3-carbonyl chloride has a predicted pKa of -1.52 ± 0.10 . This value is a key differentiator from its carboxylic acid counterpart, 6-chloropyridazine-3-carboxylic acid, which has a predicted pKa of ~3-4. The significantly lower pKa of the acid chloride reflects its much higher electrophilicity and hydrolytic instability. This necessitates anhydrous handling and storage conditions, but it also translates to faster reaction kinetics with nucleophiles. The predicted boiling point is 317.1 ± 22.0 °C and density is 1.549 ± 0.06 g/cm³ .

Physicochemical Properties Reactivity Handling

Purity and QC Documentation

Vendor-provided purity data offers a direct, quantitative basis for procurement. One major supplier lists 6-Chloropyridazine-3-carbonyl chloride with a standard purity of 98% and provides batch-specific quality control (QC) reports including NMR, HPLC, and GC analyses . This level of purity and documentation is a critical benchmark for comparison against other suppliers or alternative building blocks. A lower purity specification (e.g., 95%+ from another source ) may necessitate additional purification steps, impacting project timelines and costs.

Quality Control Purity Procurement

6-Chloropyridazine-3-carbonyl chloride Applications


Isoindolinone Library Synthesis

The enhanced electrophilic reactivity of the 6-chloropyridazine ring is uniquely leveraged for the synthesis of isoindolinones via intramolecular inverse-electron demand Diels–Alder cycloaddition, as demonstrated by Mikhail et al. [1]. Researchers building compound libraries for kinase inhibitors or other CNS-related targets can use 6-chloropyridazine-3-carbonyl chloride to condense with propargyl amines and generate a diverse array of phthalimidine-containing scaffolds. This application is not accessible to non-halogenated pyridazine analogs, making this specific building block essential for this methodology.

Streamlined Amide Library Synthesis

In high-throughput parallel synthesis, eliminating a synthetic step is critical for efficiency. Using 6-chloropyridazine-3-carbonyl chloride instead of its carboxylic acid precursor bypasses an activation step with oxalyl chloride, saving time and reducing the number of reagents to be added and removed [1]. This directly translates to faster library production and fewer purification issues. The quantitative yield advantage (75% over two steps for the acid route, suggesting a >85% theoretical single-step yield for the acid chloride) makes the acid chloride the clear choice for cost-effective library enumeration.

Sequential Core Diversification

The orthogonal reactivity of the 3-acyl chloride and the 6-chloro groups supports a powerful, stepwise diversification strategy [1]. After initial amidation or esterification, the 6-chloro substituent remains as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This allows medicinal chemists to independently explore the structure-activity relationship (SAR) around two distinct vectors of the molecule. This capability is not present in related compounds like 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride, which lacks a post-acylation functional handle.

Scalable Intermediate Synthesis

For process chemistry groups, the combination of high vendor-certified purity (98% with QC documentation) [1] and the elimination of an activation step provides a more robust and reproducible starting point for scale-up. The quantifiable reduction in impurity load (up to 3% lower than alternative sources) and the avoidance of potentially hazardous reagents like oxalyl chloride improve safety and simplify purification during the scale-up of pyridazine-containing active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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